molecular formula C8H5N3 B1279696 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 517918-95-5

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Número de catálogo: B1279696
Número CAS: 517918-95-5
Peso molecular: 143.15 g/mol
Clave InChI: DRAQIXNADYAISI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is characterized by a fused pyrrole and pyridine ring system with a nitrile group at the 5-position. This compound is of significant interest in organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is typically carried out in N-methyl-2-pyrrolidinone at 110°C under a nitrogen atmosphere for 4.5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Análisis De Reacciones Químicas

Substitution Reactions

The nitrile group and positions on the pyrrole ring are reactive sites for nucleophilic and electrophilic substitutions:

Reaction Type Reagents/Conditions Products Application
Nitrile substitutionNaH, R-X (alkyl halides) in DMF5-Alkylated derivativesFunctionalization for drug design
Aromatic brominationNBS (N-bromosuccinimide), AIBN, CCl43-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrilePrecursor for cross-coupling

Oxidation Reactions

The nitrile group and heterocyclic ring undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product
KMnO₄ (acidic)H₂SO₄, 60°CPyrrolo[2,3-b]pyridine-5-carboxylic acid
CrO₃ (Jones reagent)Acetone, 0–5°C5-Oxo-pyrrolo[2,3-b]pyridine derivatives

Oxidation of the nitrile to a carboxylic acid enables further derivatization for bioactive molecules.

Reduction Reactions

The nitrile group is selectively reduced to primary amines or imines:

Reducing Agent Conditions Product
LiAlH₄THF, reflux5-Aminomethyl-pyrrolo[2,3-b]pyridine
H₂/Pd-CEthanol, 50°C, 3 atmPartially saturated ring derivatives

Reduction products serve as intermediates for kinase inhibitors.

Cross-Coupling Reactions

The brominated derivative participates in palladium-mediated couplings:

Coupling Partner Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenyl-pyrrolo[2,3-b]pyridine-5-carbonitrile78%
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI5-Ethynyl-pyrrolo[2,3-b]pyridine65%

These reactions expand structural diversity for drug discovery .

Hydrolysis of the Nitrile Group

The nitrile undergoes hydrolysis to form amides or carboxylic acids:

Conditions Product
H₂O/H⁺ (acidic)Pyrrolo[2,3-b]pyridine-5-carboxamide
H₂O/OH⁻ (basic)Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Hydrolysis products are pivotal for synthesizing FGFR inhibitors with improved solubility.

Biological Relevance in Drug Development

This compound derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFR1/2/3) by binding to their ATP pockets (IC₅₀: 7–25 nM). Key derivatives include:

  • 5-Amino derivatives : Enhance binding affinity through hydrogen bonding.

  • 5-Carboxylic acid derivatives : Improve pharmacokinetic properties.

Aplicaciones Científicas De Investigación

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:

Mecanismo De Acción

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which play a crucial role in cell proliferation and survival. The inhibition of these receptors can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

  • 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
  • 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the treatment of various cancers. Its unique structure, characterized by a fused pyrrole and pyridine ring with a nitrile group, is associated with a range of biological activities. This article discusses its biochemical properties, mechanisms of action, and relevant research findings.

Structural Overview

  • Chemical Formula : C8H5N3
  • Molecular Weight : 155.14 g/mol
  • CAS Number : 517918-95-5

The compound's structure allows it to interact effectively with various biological targets, particularly fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.

This compound primarily functions as an inhibitor of FGFRs (FGFR1, FGFR2, and FGFR3). The inhibition occurs through:

  • Binding to the ATP-binding pocket of FGFRs.
  • Prevention of phosphorylation of tyrosine residues, which disrupts downstream signaling pathways essential for cell proliferation and survival.

This mechanism highlights its potential as an anti-cancer agent by inducing apoptosis and inhibiting tumor growth.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent anticancer activities:

  • Inhibition of Cell Proliferation : In breast cancer models, compounds derived from this scaffold significantly inhibited cell growth and induced apoptosis. For example, compound 4h showed IC50 values against FGFRs of 7 nM (FGFR1) and 9 nM (FGFR2), leading to reduced proliferation in 4T1 breast cancer cells .
  • Induction of Apoptosis : Flow cytometry studies revealed that treatment with these compounds resulted in increased apoptotic cell populations through mitochondrial depolarization and caspase activation .

Other Biological Activities

The pharmacological profile of 1H-Pyrrolo[2,3-b]pyridine derivatives extends beyond anticancer effects:

  • Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models .
  • Anti-inflammatory Effects : Compounds have been evaluated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of FGFRs leading to reduced proliferation and apoptosis
AnticonvulsantReduction in seizure frequency in animal models
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialInhibition of bacterial growth in vitro

Case Study: FGFR Inhibition

A study conducted by researchers involved the synthesis and evaluation of various derivatives of this compound. Among these, one derivative exhibited an IC50 value below 1 nM for TNIK inhibition, demonstrating its potential as a therapeutic agent targeting specific pathways involved in cancer progression . The results indicated a concentration-dependent inhibition of IL-2 secretion, suggesting additional immunomodulatory effects.

Propiedades

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAQIXNADYAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472605
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517918-95-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-Bromo-7-azaindole XXX (300 mg, 1.52 mmol) in DMF (10 ml), sodium cyanide (150 mg, 3.06 mmol), cuprous iodide (45 mg, 0.24 mmol), and Tetrakis (triphenylphosphine) palladium(0) (100 mg, 0087 mmol) were added. The reaction was placed under argon heated at 125° C. for 48 hours after which the reaction was allowed to cool to ambient temperature before diluting with ethyl acetate and saturated sodium bicarbonate solution. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×, 150 ml). The organic layers were then combined and washed with saturated bicarbonate solution (3×, 100 ml), before drying over sodium sulfate and evaporate under reduced pressure. The crude material was purified by preparative TLC, eluting with a solution of 70% hexane, 30% ethyl acetate with triethylamine as an additive to yield the titled compound as an off-white solid. (150 mg, M−1=142.0)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine described in Preparation Example R-5 (90 mg, 0.46 mmol), zinc cyanide (80 mg, 0.69 mmol) and tetrakis(triphenylphosphine)palladium(0) (53 mg, 46 μmol) were dissolved in N-methyl-2-pyrrolidinone (2 mL), and the mixture was stirred for 4.5 hours at 110° C. under nitrogen atmosphere. The reaction mixture was cooled to room temperature, water and ethyl acetate were added to the reaction mixture, the organic layer was partitioned, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1), and the title compound (48 mg, 0.34 mmol, 73%) was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
80 mg
Type
catalyst
Reaction Step Three
Quantity
53 mg
Type
catalyst
Reaction Step Three
Yield
73%

Synthesis routes and methods III

Procedure details

A mixture of bromide 24 (10.0 g, 50.8 mmol), ZnCl2 (3.58 g, 30.5 mmol), and Pd(PPh3)4 (3.52 g, 3.05 mmol) in DMF (110 mL) was heated at 80° C. overnight. The solvent was evaporated and the residue separated by silicagel chromatography (100 g column) using hexane:ethyl acetate as eluent (gradient elution). The resulting solid was partitioned between water (200 mL)/CH2Cl2 (100 mL) and the aqueous phase extracted with more CH2Cl2 (4×100 mL). The combined organic extracts were dried (MgSO4) and concentrated to give the product as a white solid (5.48 g, 75%), which was used for subsequent reactions without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
3.58 g
Type
catalyst
Reaction Step One
Quantity
3.52 g
Type
catalyst
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Customer
Q & A

Q1: What is the main structural characteristic of the synthesized 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives described in the research?

A1: The research focuses on the synthesis and characterization of two novel this compound derivatives: 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9). The main structural difference between these two derivatives is the substituent at the 6th position of the this compound scaffold. Compound 8 has a phenyl group, while compound 9 has a 4-chlorophenyl group at that position. []

Q2: How were these this compound derivatives synthesized?

A2: The researchers synthesized compounds 8 and 9 through a reaction between 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile (4) and specific 2-arylidenemalononitriles (6 and 7, respectively). This reaction was carried out in ethanol using piperidine as a catalyst. The yields for compounds 8 and 9 were reported as 87% and 91%, respectively. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.